molecular formula C12H11NO2 B11899619 5,8-Dimethylquinoline-2-carboxylic acid

5,8-Dimethylquinoline-2-carboxylic acid

Cat. No.: B11899619
M. Wt: 201.22 g/mol
InChI Key: DFGDXKUTIPXHNM-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H11NO2, is characterized by the presence of two methyl groups at positions 5 and 8 and a carboxylic acid group at position 2 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. This reaction is typically carried out at room temperature in solvents such as methanol, diethyl ether, acetonitrile, or dichloromethane .

Industrial Production Methods: Industrial production of quinoline derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and substituted quinoline derivatives .

Scientific Research Applications

5,8-Dimethylquinoline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 5,7-Dimethylquinoline-3-carboxylic acid
  • 6,7-Dimethylquinoline-2,3-dicarboxylic acid
  • 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Comparison: 5,8-Dimethylquinoline-2-carboxylic acid is unique due to the specific positions of its methyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5,8-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-9(7)5-6-10(13-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

DFGDXKUTIPXHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)C)C(=O)O

Origin of Product

United States

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